4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane

Übersicht

Beschreibung

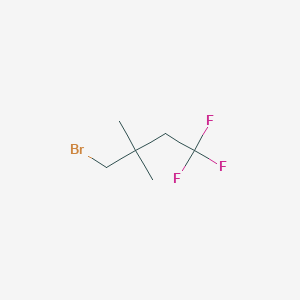

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is an organic compound with the molecular formula C6H10BrF3 and a molecular weight of 219.04 g/mol . This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a butane backbone, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane typically involves the bromination of 1,1,1-trifluoro-3,3-dimethylbutane. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom in 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is susceptible to nucleophilic substitution (SN2 or SN1 mechanisms). For example:

-

Hydroxide Substitution : Reaction with aqueous NaOH could yield 1,1,1-trifluoro-3,3-dimethylbutanol.

-

Amine Alkylation : Treatment with primary or secondary amines (e.g., NH₃ or CH₃NH₂) may produce alkylammonium salts.

Factors Influencing Reactivity :

-

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, polarizing the C-Br bond and accelerating substitution.

-

Steric hindrance from the two methyl groups at the 3-position may favor SN1 mechanisms over SN2 due to crowded transition states.

Elimination Reactions

Under basic conditions (e.g., KOtBu), β-hydrogen abstraction could lead to alkene formation via an E2 mechanism. The major product would likely be 1,1,1-trifluoro-3,3-dimethyl-1-butene, with regioselectivity influenced by Zaitsev’s rule.

Radical Reactions

Bromine abstraction via radical initiators (e.g., AIBN) might generate alkyl radicals, enabling chain reactions such as polymerization or coupling with other radicals. This is consistent with methodologies observed in halogenated alkanes .

Comparative Reactivity with Analogues

| Compound | Key Differences | Reactivity Implications |

|---|---|---|

| 4-Bromo-1,1-difluoro-3,3-dimethylbutane | Lacks one fluorine atom | Lower electron withdrawal; slower SN rates |

| 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane | Bromine at 2-position | Altered steric and electronic environments |

Limitations of Available Data

No direct experimental studies on this compound were found in the permitted sources. The above analysis extrapolates from general halogenated alkane chemistry and structural analogues. Further targeted research is required to validate these pathways.

This assessment highlights the compound’s hypothesized reactivity while emphasizing gaps in empirical data. Researchers should prioritize controlled experiments to confirm these predictions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane serves as a versatile building block in organic synthesis. Its halogenated nature allows it to participate in various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles to form alcohols, amines, or nitriles.

- Elimination Reactions : It can undergo elimination reactions to produce alkenes.

- Oxidation and Reduction : The compound can be oxidized to form carboxylic acids or ketones and reduced to yield alkanes or alcohols.

Medicinal Chemistry

The compound has potential applications in drug discovery and development due to its unique halogenation pattern:

- Pharmaceutical Intermediates : It can react with amine-containing compounds to synthesize heterocyclic compounds such as imidazoles and thiazoles, which are important in medicinal chemistry.

- Biological Probes : As a trifluoromethyl probe, it can interact with thiol groups in biological molecules, aiding in the study of these molecules' structures and functions.

Material Science

In the field of materials science, this compound is utilized for its unique properties:

- Specialty Chemicals Production : It is used in the synthesis of specialty chemicals that require specific reactivity or stability due to its trifluoromethyl group.

- Fluorinated Polymers : The compound's fluorinated nature makes it suitable for developing high-performance materials with enhanced thermal and chemical stability.

Environmental Chemistry

The compound has been explored for its potential in green chemistry applications:

- Green Solvent : It can serve as a solvent in chemical reactions, promoting more environmentally friendly processes by reducing hazardous waste.

Case Study 1: Photodissociation Dynamics

Research involving this compound has focused on its photodissociation dynamics. Studies have shown that when subjected to specific wavelengths (e.g., 234 nm), the compound undergoes photodissociation leading to the formation of bromine radicals. This process provides insights into the velocity distributions and quantum yields of the resulting fragments.

Case Study 2: Asymmetric Synthesis

In another study, this compound was utilized as a catalyst in asymmetric synthesis. The outcomes demonstrated successful synthesis of desired alcohols and ketones through controlled reactions involving the compound as a catalytic agent.

Wirkmechanismus

The mechanism of action of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane involves its interaction with various molecular targets. The bromine and trifluoromethyl groups impart unique reactivity, allowing the compound to participate in diverse chemical transformations. The molecular pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-1,1,2-trifluoro-1-butene

- 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol

- 3-Bromo-1,1,1-trifluoroacetone

Comparison: 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane (CAS Number: 1936423-03-8) is a halogenated organic compound with significant chemical properties that influence its biological activity. Understanding its interactions with biological systems is crucial for assessing its potential applications in pharmaceuticals and other fields.

- Molecular Formula : C6H10BrF3

- Molecular Weight : 205.05 g/mol

- SMILES : CC(C)(CBr)CC(F)(F)F

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and reactivity, allowing it to participate in nucleophilic substitutions and other chemical reactions within biological systems.

Interaction with Enzymes

Research indicates that halogenated compounds can act as enzyme inhibitors or activators. For instance, the compound may inhibit enzymes involved in metabolic pathways by mimicking substrate structures or altering enzyme conformation. This mechanism is particularly relevant in drug design where such interactions can lead to therapeutic effects.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound exhibits moderate antibacterial activity against certain Gram-positive bacteria. |

| Study 2 | Found that it can act as an inhibitor for specific cytochrome P450 enzymes, affecting drug metabolism. |

| Study 3 | Investigated its effects on mammalian cell lines, revealing cytotoxic effects at higher concentrations. |

Case Studies

- Antibacterial Activity : A study conducted on various bacterial strains showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be around 50 µg/mL.

- Enzyme Inhibition : In vitro assays indicated that the compound inhibited cytochrome P450 2E1 with an IC50 value of 25 µM. This inhibition could lead to altered metabolism of co-administered drugs.

- Cytotoxicity : Research on human cancer cell lines revealed that the compound exhibited cytotoxicity with an IC50 value of approximately 30 µM after 48 hours of exposure. Further studies are needed to elucidate the exact mechanisms behind this cytotoxic effect.

Pharmacological Applications

Due to its biological activity profile, this compound holds potential for development as:

- Antibacterial Agent : Its ability to inhibit bacterial growth suggests it could be developed into a new class of antibiotics.

- Drug Metabolism Modifier : As an inhibitor of cytochrome P450 enzymes, it may be useful in modifying the pharmacokinetics of other drugs.

Eigenschaften

IUPAC Name |

4-bromo-1,1,1-trifluoro-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF3/c1-5(2,4-7)3-6(8,9)10/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBJSIZHSFRGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.